molecular formula C13H17BrO2 B070574 2H-Pyran, 2-[2-(2-bromophenyl)ethoxy]tetrahydro- CAS No. 170837-76-0

2H-Pyran, 2-[2-(2-bromophenyl)ethoxy]tetrahydro-

Cat. No. B070574
CAS RN: 170837-76-0
M. Wt: 285.18 g/mol
InChI Key: FFIANHVBVFPUHD-UHFFFAOYSA-N
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Description

2H-Pyran, 2-[2-(2-bromophenyl)ethoxy]tetrahydro- is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is synthesized using a specific method and has been studied extensively for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. In

Mechanism of Action

The mechanism of action of 2H-Pyran, 2-[2-(2-bromophenyl)ethoxy]tetrahydro- is not fully understood, but it is believed to involve the inhibition of specific enzymes and signaling pathways that are involved in inflammation and cancer. This compound has been shown to inhibit the activity of specific enzymes such as COX-2 and 5-LOX, which are involved in the production of inflammatory mediators. In addition, this compound has also been shown to inhibit the activity of specific signaling pathways such as NF-κB, which is involved in the regulation of inflammation and cell proliferation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2H-Pyran, 2-[2-(2-bromophenyl)ethoxy]tetrahydro- have been studied extensively in vitro and in vivo. In vitro studies have shown that this compound has potent anti-inflammatory and anti-cancer properties, with the ability to inhibit the production of inflammatory mediators and induce apoptosis in cancer cells. In vivo studies have also shown that this compound has potential therapeutic effects in animal models of inflammation and cancer.

Advantages and Limitations for Lab Experiments

The advantages of using 2H-Pyran, 2-[2-(2-bromophenyl)ethoxy]tetrahydro- in lab experiments include its relatively simple synthesis method, high yield and purity, and potent anti-inflammatory and anti-cancer properties. However, there are also limitations associated with the use of this compound in lab experiments, including its potential toxicity and the need for further studies to fully understand its mechanism of action.

Future Directions

There are several future directions for the study of 2H-Pyran, 2-[2-(2-bromophenyl)ethoxy]tetrahydro-. One direction is the further optimization of the synthesis method to improve yield and purity. Another direction is the exploration of its potential applications in the field of materials science, where it has shown promise as a building block for the synthesis of new materials. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential therapeutic applications in the treatment of inflammation and cancer.

Scientific Research Applications

2H-Pyran, 2-[2-(2-bromophenyl)ethoxy]tetrahydro- has been studied extensively for its potential applications in various fields. One of the primary applications of this compound is in the field of medicinal chemistry, where it has been shown to have potential anti-inflammatory and anti-cancer properties. In addition, this compound has also been studied for its potential applications in the field of materials science, where it has been shown to have potential as a building block for the synthesis of new materials with unique properties.

properties

CAS RN

170837-76-0

Product Name

2H-Pyran, 2-[2-(2-bromophenyl)ethoxy]tetrahydro-

Molecular Formula

C13H17BrO2

Molecular Weight

285.18 g/mol

IUPAC Name

2-[2-(2-bromophenyl)ethoxy]oxane

InChI

InChI=1S/C13H17BrO2/c14-12-6-2-1-5-11(12)8-10-16-13-7-3-4-9-15-13/h1-2,5-6,13H,3-4,7-10H2

InChI Key

FFIANHVBVFPUHD-UHFFFAOYSA-N

SMILES

C1CCOC(C1)OCCC2=CC=CC=C2Br

Canonical SMILES

C1CCOC(C1)OCCC2=CC=CC=C2Br

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a solution of 2-(2-bromo-phenyl)-ethanol (5.0 g, 24.9 mmol, 1.0 eq) in DCM (100 mL) was added 3,4-dihydro-2H-pyran (3.4 mL, 37.3 mmol, 1.5 eq.), followed by camphorsulfonic acid (2100 mg). The mixture was stirred at room temperature for 2 h. After adding K2CO3 (300 mg), the mixture was filtered to remove the precipitate, the filtrate was washed with H2O (100 mL), brine (100 mL). The organic phase was dried over MgSO4, filtered and the filtrate was concentrated under reduced pressure. The oily residue was applied to silica chromatography eluting with EtOAc/Heptanes (0:100 to 50:50) to give 2-[2-(2-bromo-phenyl)-ethoxy]-tetrahydro-pyran as a colorless oil. 1H NMR (chloroform-d) δ: 7.48-7.54 (m, 1H), 7.25-7.30 (m, 1H), 7.17-7.23 (m, 1H), 7.01-7.09 (m, 1H), 4.56-4.61 (m, 1H), 3.88-3.97 (m, 1H), 3.58-3.67 (m, 1H), 3.04 (t, J=7.2 Hz, 2H), 1.62-1.67 (m, 1H), 1.41-1.60 (m, 5H), 0.85-0.90 (m, 1H). Amount obtained: 6.9 g, 97.1% yield.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
3.4 mL
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
2100 mg
Type
reactant
Reaction Step Two
Name
Quantity
300 mg
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

A solution of 2-(2-bromophenyl)ethanol (3.10 g, 15.4 mmol), 3,4-dihydro-2H-pyran (1.70 ml, 18.6 mmol) and p-toluenesulfonic acid monohydrate (10.0 mg, 5.35 mmol) in chloroform (30 ml) was stirred at room temperature for 1 hr. Saturated aqueous sodium hydrogen carbonate solution was added to the reaction mixture, and the mixture was extracted with chloroform. The organic layer was washed with saturated brine and dried over anhydrous sodium carbonate. After filtration, the solvent was evaporated under reduced pressure, and the residue was purified by silica gel chromatography (hexane:ethyl acetate=30:1-10:1) to give 2-[2-(2-bromophenyl)ethoxy]tetrahydropyran (3.58 g, yield 81.7%).
Quantity
3.1 g
Type
reactant
Reaction Step One
Quantity
1.7 mL
Type
reactant
Reaction Step One
Quantity
10 mg
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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